molecular formula C16H21ClN4O3S B2570177 6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride CAS No. 2379975-51-4

6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B2570177
CAS No.: 2379975-51-4
M. Wt: 384.88
InChI Key: NEVYQGVGQKFBEZ-UHFFFAOYSA-N
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Description

6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride is a complex organic compound that features a thiophene ring, a piperazine moiety, and a pyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the formation of the pyridazinone core under controlled conditions, often using cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

6-{4-[2-Hydroxy-2-(thiophen-2-yl)ethyl]piperazine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.ClH/c1-18-15(22)5-4-12(17-18)16(23)20-8-6-19(7-9-20)11-13(21)14-3-2-10-24-14;/h2-5,10,13,21H,6-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYQGVGQKFBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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